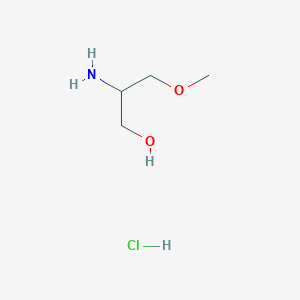

2-Amino-3-methoxypropan-1-ol hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-amino-3-methoxypropan-1-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11NO2.ClH/c1-7-3-4(5)2-6;/h4,6H,2-3,5H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIPVWKZBILGKCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(CO)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

333743-96-7 | |

| Record name | 2-amino-3-methoxypropan-1-ol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (R)-2-Amino-3-methoxypropan-1-ol Hydrochloride

This guide provides a comprehensive technical overview for the synthesis of (R)-2-Amino-3-methoxypropan-1-ol hydrochloride, a valuable chiral building block in pharmaceutical and chemical research. The synthesis is presented with a focus on a logical, field-proven route starting from the readily available chiral precursor, (R)-serine. This document is intended for researchers, scientists, and drug development professionals, offering not just a series of steps, but a causal understanding of the experimental choices and a self-validating framework for the described protocols.

Introduction and Strategic Overview

(R)-2-Amino-3-methoxypropan-1-ol hydrochloride is a chiral amino alcohol derivative. The stereospecific arrangement of its amine and hydroxyl groups, along with the presence of a methoxy ether, makes it a desirable intermediate for the synthesis of complex, biologically active molecules. The hydrochloride salt form enhances stability and improves handling characteristics.

The synthetic strategy detailed herein leverages the inherent chirality of (R)-serine to construct the target molecule. This approach avoids the need for chiral resolutions or complex asymmetric syntheses, making it an efficient and cost-effective route. The core transformations involve a sequence of protection, functional group interconversion, and deprotection steps, each optimized for high yield and stereochemical fidelity.

Retrosynthetic Analysis

A retrosynthetic analysis of the target molecule reveals a straightforward disconnection approach originating from (R)-serine. The primary disconnections involve the removal of the methoxy group and the reduction of the primary alcohol, leading back to the protected serine scaffold.

Caption: Retrosynthetic analysis of (R)-2-Amino-3-methoxypropan-1-ol hydrochloride.

Synthetic Workflow

The forward synthesis follows the path laid out by the retrosynthetic analysis. It is a multi-step process that can be broken down into four key stages.

A Senior Application Scientist's In-depth Technical Guide to the Structural Analysis of (S)-2-Amino-3-methoxypropan-1-ol Hydrochloride

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: Deconstructing Chirality and Ensuring Purity

In the landscape of pharmaceutical development, the precise structural characterization of chiral molecules is not merely a regulatory hurdle but a scientific imperative. The stereoisomers of a chiral drug can exhibit profoundly different pharmacological and toxicological profiles. (S)-2-Amino-3-methoxypropan-1-ol hydrochloride, a key chiral building block, is no exception. Its absolute configuration and enantiomeric purity are critical quality attributes that dictate its utility and safety in downstream applications.

This technical guide moves beyond a simple recitation of analytical methods. As a Senior Application Scientist, my objective is to provide you with a cohesive analytical strategy, grounded in first principles and practical expertise. We will explore not just the "how" but the "why" behind each experimental choice, enabling you to develop robust, self-validating protocols for the comprehensive structural elucidation of this and similar chiral amino alcohols. Our approach is designed to be a dynamic framework, adaptable to the unique challenges presented by your specific samples and analytical instrumentation.

Foundational Analysis: Confirming Identity and Connectivity

Before delving into the complexities of stereochemistry, we must first unequivocally confirm the chemical identity and covalent structure of the molecule. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are our primary tools for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Blueprint of the Molecule

NMR spectroscopy provides an unparalleled view of the molecular structure by probing the magnetic properties of atomic nuclei. For a molecule like (S)-2-Amino-3-methoxypropan-1-ol hydrochloride, a suite of 1D and 2D NMR experiments is essential for a complete and unambiguous assignment of all proton (¹H) and carbon (¹³C) signals.[1][2]

1.1.1. The Causality Behind Experimental Choices

-

¹H NMR: This is our initial scout. It gives us a census of the different types of protons, their relative numbers (integration), their electronic environment (chemical shift), and their connectivity through bonds (spin-spin coupling).[1]

-

¹³C NMR & DEPT-135: While ¹³C NMR reveals the number of unique carbon environments, the Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment is crucial for distinguishing between CH₃, CH₂, and CH carbons. CH and CH₃ signals appear as positive peaks, while CH₂ signals are negative, providing a rapid and definitive assignment of carbon types.[3]

-

2D NMR (COSY & HSQC): When proton signals are crowded or coupling patterns are complex, two-dimensional experiments are indispensable.

-

COSY (Correlation Spectroscopy) maps out proton-proton couplings, allowing us to trace the spin systems within the molecule and connect adjacent protons.

-

HSQC (Heteronuclear Single Quantum Coherence) correlates each proton with its directly attached carbon, providing a powerful tool for assigning carbon signals based on their known proton assignments.[1]

-

1.1.2. Predicted Quantitative NMR Data

The following table summarizes the predicted ¹H and ¹³C NMR spectral data for (S)-2-Amino-3-methoxypropan-1-ol hydrochloride in D₂O. This data is based on computational models and analysis of structurally similar compounds.[4][5][6]

Table 1: Predicted ¹H and ¹³C NMR Data for (S)-2-Amino-3-methoxypropan-1-ol Hydrochloride (in D₂O)

| Assignment | ¹H Chemical Shift (δ) ppm | Multiplicity | Integration | ¹³C Chemical Shift (δ) ppm | DEPT-135 |

| H-1a, H-1b (CH₂OH) | ~3.7-3.8 | m | 2H | ~62 | Negative |

| H-2 (CHNH₂) | ~3.4-3.5 | m | 1H | ~54 | Positive |

| H-3a, H-3b (CH₂OCH₃) | ~3.5-3.6 | m | 2H | ~72 | Negative |

| OCH₃ | ~3.3 | s | 3H | ~59 | Positive |

Note: Chemical shifts are highly dependent on the solvent and pH. The amine and hydroxyl protons are typically exchanged in D₂O and may not be observed.

1.1.3. Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of deuterated water (D₂O). Ensure the sample is fully dissolved.

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve good homogeneity, resulting in sharp, symmetrical peaks.

-

-

1D ¹H NMR Acquisition:

-

Acquire a standard one-pulse ¹H spectrum.

-

Integrate all signals to determine the relative number of protons.

-

-

1D ¹³C & DEPT-135 NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Run a DEPT-135 experiment to differentiate CH, CH₂, and CH₃ groups.

-

-

2D NMR Acquisition (if necessary):

-

Acquire a COSY spectrum to establish H-H correlations.

-

Acquire an HSQC spectrum to correlate protons with their directly attached carbons.

-

-

Data Processing and Interpretation: Process the spectra using appropriate software. Use the combination of 1D and 2D data to assign all proton and carbon signals unambiguously.

Mass Spectrometry: Confirming Mass and Probing Fragmentation

Mass spectrometry provides the exact molecular weight of the compound and offers valuable structural information through the analysis of its fragmentation patterns. For a small molecule like this, Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for generating the protonated molecular ion [M+H]⁺.

1.2.1. The Causality Behind Experimental Choices

-

High-Resolution Mass Spectrometry (HRMS): This is non-negotiable for confirming the elemental composition. By measuring the mass-to-charge ratio (m/z) to several decimal places, we can determine the molecular formula with high confidence.

-

Tandem Mass Spectrometry (MS/MS): By isolating the parent ion and subjecting it to collision-induced dissociation (CID), we can generate a fragmentation pattern that is characteristic of the molecule's structure. The fragmentation of amino alcohols often involves characteristic losses of water, ammonia, and cleavage of the carbon-carbon bonds adjacent to the functional groups.[7][8]

1.2.2. Predicted Quantitative Mass Spectrometry Data

Table 2: Predicted Mass Spectrometry Data for (S)-2-Amino-3-methoxypropan-1-ol

| Ion | Calculated m/z | Description |

| [M+H]⁺ | 106.0863 | Protonated molecular ion |

| [M+H-H₂O]⁺ | 88.0757 | Loss of water |

| [M+H-NH₃]⁺ | 89.0602 | Loss of ammonia |

1.2.3. Experimental Protocol: LC-MS Analysis

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 10 µg/mL) in a suitable solvent such as methanol or a mixture of water and acetonitrile.

-

Instrument Setup:

-

Use a liquid chromatograph coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

-

Set the ESI source to positive ion mode.

-

-

Infusion Analysis: Directly infuse the sample solution into the mass spectrometer to obtain the mass spectrum of the intact molecule.

-

MS/MS Analysis:

-

Set the mass spectrometer to isolate the [M+H]⁺ ion.

-

Apply a collision energy to induce fragmentation and acquire the MS/MS spectrum.

-

-

Data Analysis:

Elucidation of Absolute Stereochemistry

Confirming the "(S)" configuration is paramount. While NMR of the native compound confirms connectivity, it does not reveal the absolute stereochemistry. For this, we turn to X-ray crystallography, the gold standard for three-dimensional structural determination.

Single-Crystal X-ray Crystallography: The Definitive 3D Structure

X-ray crystallography provides an atomic-resolution, three-dimensional map of a molecule as it exists in a crystalline state.[11][12] For a chiral molecule, this technique can unambiguously determine the absolute configuration.[13]

2.1.1. The Causality Behind Experimental Choices

The key to a successful X-ray crystal structure determination is obtaining a high-quality single crystal. The hydrochloride salt form of the amine often enhances crystallinity. The diffraction of X-rays by the crystal lattice allows for the calculation of an electron density map, from which the positions of the atoms can be determined. The Flack parameter, calculated during the refinement of the crystal structure, is a critical value for determining the absolute configuration of a chiral molecule when anomalous dispersion is present. A value close to 0 indicates the correct absolute configuration has been assigned.

2.1.2. Expected Crystallographic Data

Table 3: Hypothetical Crystallographic Data for (S)-2-Amino-3-methoxypropan-1-ol Hydrochloride

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a, b, c (Å) | 8.1, 10.2, 12.5 |

| α, β, γ (°) | 90, 90, 90 |

| R-factor | < 5% |

| Flack Parameter | ~0.0(1) |

2.1.3. Experimental Protocol: X-ray Crystallography

-

Crystallization:

-

Dissolve the hydrochloride salt in a minimal amount of a suitable solvent or solvent mixture (e.g., methanol/ether, ethanol/water).

-

Employ slow evaporation, vapor diffusion, or cooling techniques to promote the growth of single crystals. This is often the most challenging and time-consuming step.

-

-

Crystal Mounting and Data Collection:

-

Select a suitable single crystal and mount it on a diffractometer.

-

Cool the crystal in a stream of cold nitrogen gas to minimize thermal motion.

-

Collect the X-ray diffraction data.

-

-

Structure Solution and Refinement:

-

Process the diffraction data to obtain the unit cell parameters and reflection intensities.

-

Solve the crystal structure using direct methods or Patterson methods to obtain an initial model.

-

Refine the structural model against the experimental data.

-

-

Absolute Configuration Determination:

-

Analyze the Flack parameter. A value near zero with a small standard uncertainty confirms the (S)-configuration.

-

Quantifying Enantiomeric Purity

Once the absolute configuration is confirmed, it is essential to determine the enantiomeric purity of the sample, i.e., the percentage of the desired (S)-enantiomer relative to the undesired (R)-enantiomer. Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used and reliable technique for this purpose.[14][15]

Chiral High-Performance Liquid Chromatography (HPLC): Separating Mirror Images

Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.[16] Polysaccharide-based CSPs are particularly effective for the separation of a wide range of chiral compounds, including amino alcohols.[15]

3.1.1. The Causality Behind Experimental Choices

-

Chiral Stationary Phase (CSP) Selection: The choice of CSP is critical. For amino alcohols, columns with amylose or cellulose derivatives coated on a silica support are often successful. Screening several different polysaccharide-based columns is a common and effective strategy.

-

Mobile Phase Optimization: The composition of the mobile phase (typically a mixture of a non-polar solvent like hexane and an alcohol like isopropanol or ethanol) is optimized to achieve baseline separation of the enantiomers.

-

Role of Additives: For basic compounds like amines, adding a small amount of a basic modifier (e.g., diethylamine) to the mobile phase is often necessary to improve peak shape and prevent tailing.[15]

3.1.2. Expected Quantitative Chiral HPLC Data

Table 4: Exemplary Chiral HPLC Method Parameters and Performance

| Parameter | Value |

| Column | Chiralpak® IC (or similar polysaccharide-based CSP) |

| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Retention Time (S)-enantiomer | ~ 8.5 min |

| Retention Time (R)-enantiomer | ~ 10.2 min |

| Resolution (Rs) | > 2.0 |

| Limit of Quantification (LOQ) | < 0.05% |

3.1.3. Experimental Protocol: Chiral HPLC Method Development

-

Column Screening: Screen a selection of polysaccharide-based chiral columns (e.g., Chiralpak IA, IB, IC) with a standard mobile phase (e.g., 90:10 hexane:isopropanol).

-

Mobile Phase Optimization:

-

Once a column shows promise, optimize the ratio of hexane to alcohol to improve the resolution and retention times.

-

Investigate the effect of different alcohol modifiers (isopropanol vs. ethanol).

-

-

Additive Optimization:

-

If peak shape is poor, add a small amount (0.1%) of an amine modifier like diethylamine or triethylamine to the mobile phase.

-

-

Method Validation:

-

Prepare a solution of the racemic compound to confirm the elution order and the separation of the two enantiomers.

-

Validate the method for specificity, linearity, accuracy, precision, and limit of quantification (LOQ) according to ICH guidelines.

-

-

Sample Analysis:

-

Prepare the sample solution at a known concentration.

-

Inject the sample onto the HPLC system and integrate the peak areas for both enantiomers.

-

Calculate the enantiomeric purity (or enantiomeric excess, ee) using the following formula:

-

% Enantiomeric Purity = [Area(S) / (Area(S) + Area(R))] * 100

-

-

Integrated Workflow and Data Relationships

The structural analysis of (S)-2-Amino-3-methoxypropan-1-ol hydrochloride is a multi-faceted process where each technique provides a crucial piece of the puzzle. The following diagram illustrates the logical workflow and the interplay between the different analytical methods.

Caption: Logical workflow for the structural analysis of (S)-2-Amino-3-methoxypropan-1-ol HCl.

Conclusion: A Framework for Confidence

The structural analysis of a chiral molecule like (S)-2-Amino-3-methoxypropan-1-ol hydrochloride is a systematic process that builds a pyramid of evidence. We begin with the foundational confirmation of its chemical identity and connectivity using NMR and mass spectrometry. This is followed by the definitive determination of its three-dimensional structure and absolute configuration via X-ray crystallography. Finally, the enantiomeric purity is precisely quantified using chiral HPLC.

By understanding the causality behind each analytical choice and by employing these orthogonal techniques, researchers and drug development professionals can establish a comprehensive and self-validating data package. This not only ensures regulatory compliance but, more importantly, provides the scientific confidence needed to advance promising chiral intermediates through the development pipeline.

References

-

Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. [Link]

-

NMR Techniques in Organic Chemistry: a quick guide. University of Cambridge. [Link]

-

Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. OMICS International. [Link]

-

Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

-

Mass Spectrometry: Fragmentation. University of California, Irvine. [Link]

-

Small molecule crystallography. Excillum. [Link]

-

Small Molecule X-ray Crystallography. METRIC - Office of Research and Innovation. [Link]

-

From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination. National Center for Biotechnology Information. [Link]

-

Determination of the 1H and 13C Nuclear Magnetic Resonance Chemical Shift Values of Glyoxime Molecule with Experimental and Theoretical Methods. DergiPark. [Link]

-

A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. [Link]

-

(r)-2-amino-3-methoxy-1-propanol hydrochloride (C4H11NO2). PubChemLite. [Link]

-

Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. MDPI. [Link]

-

Tandem mass spectrometry of homologous 3-hydroxyfurazan and nitrile amino acids: Analysis of cooperative interactions and fragmentation. Wiley Online Library. [Link]

Sources

- 1. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 2. omicsonline.org [omicsonline.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. dergipark.org.tr [dergipark.org.tr]

- 5. mdpi.com [mdpi.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 9. mdpi.com [mdpi.com]

- 10. iris.unito.it [iris.unito.it]

- 11. excillum.com [excillum.com]

- 12. Small Molecule X-ray Crystallography | METRIC [research.ncsu.edu]

- 13. From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]

2-Amino-3-methoxypropan-1-ol hydrochloride chemical properties

An In-depth Technical Guide to 2-Amino-3-methoxypropan-1-ol Hydrochloride for Researchers and Drug Development Professionals

Introduction

This compound is a chiral amino alcohol derivative that serves as a valuable building block in modern organic synthesis and medicinal chemistry. Its bifunctional nature, possessing both a primary amine and a primary alcohol, coupled with a methoxy ether group, makes it a versatile intermediate for constructing more complex molecular architectures. The hydrochloride salt form enhances its stability and simplifies handling and storage, making it a practical reagent in a laboratory setting.[1] This guide offers a comprehensive overview of its chemical properties, synthesis, analytical characterization, applications, and safety protocols, providing researchers and drug development professionals with the critical information needed to effectively utilize this compound.

Physicochemical and Structural Properties

The fundamental properties of this compound are crucial for its application in experimental design. The compound is typically a powder and should be stored at room temperature.

| Property | Value | Reference |

| IUPAC Name | (2R)-2-amino-3-methoxypropan-1-ol;hydrochloride (for the R-enantiomer) | [1] |

| CAS Number | 333743-96-7 (racemic) | |

| Molecular Formula | C₄H₁₂ClNO₂ | [1][2] |

| Molecular Weight | 141.6 g/mol | [1] |

| Physical Form | Powder / Solid | |

| Storage Temperature | Room Temperature | |

| InChI Key | NIPVWKZBILGKCT-UHFFFAOYSA-N (racemic) |

Stability and Solubility: As a hydrochloride salt, the compound exhibits good stability under standard ambient conditions. It is generally soluble in polar protic solvents like water and alcohols. The amine group is protonated, which increases its water solubility compared to the free base form. For reactions involving the free amine, neutralization with a suitable base is a required preliminary step.[3]

Synthesis and Chemical Reactivity

Synthetic Pathway: The synthesis of this compound can be conceptualized starting from a suitable protected amino acid derivative. A common strategy involves the reduction of a carboxylic acid or ester to a primary alcohol. A plausible route starts from O-methyl-D-serine, which already contains the required stereochemistry and methoxy group.

A generalized synthetic workflow is outlined below:

Caption: A plausible synthetic route to 2-Amino-3-methoxypropan-1-ol HCl.

Chemical Reactivity: The reactivity of 2-Amino-3-methoxypropan-1-ol is dictated by its three functional groups:

-

Primary Amine (as hydrochloride): The amine is the most nucleophilic site after deprotonation. It readily participates in N-acylation, N-alkylation, reductive amination, and sulfonylation reactions. The hydrochloride salt must first be neutralized with a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) to liberate the free amine for these transformations.[3]

-

Primary Alcohol: The hydroxyl group can be acylated to form esters, alkylated to form ethers, or oxidized to an aldehyde or carboxylic acid under appropriate conditions. It is also a key handle for introducing the molecule onto other scaffolds.

-

Ether: The methyl ether is generally stable under neutral and basic conditions but can be cleaved under strongly acidic conditions (e.g., HBr, BBr₃), a reaction that must be considered when planning multi-step syntheses.[4][5]

Spectroscopic and Analytical Characterization

Accurate characterization is essential for confirming the identity and purity of the compound. While specific spectra for this exact compound are not widely published, its expected spectroscopic signatures can be reliably predicted based on its structure and data from analogous compounds.[6][7]

Expected Spectroscopic Data:

-

¹H NMR (in D₂O):

-

-OCH₃ singlet: ~3.4 ppm.

-

-CH₂-O- multiplet: ~3.6-3.8 ppm.

-

-CH(NH₂)- multiplet: ~3.3-3.5 ppm.

-

-CH₂-OH multiplet: ~3.9-4.1 ppm.

-

Note: The protons on the nitrogen and oxygen may exchange with D₂O and not be visible.

-

-

¹³C NMR (in D₂O):

-

-OCH₃: ~59 ppm.

-

-CH₂-O-: ~70 ppm.

-

-CH(NH₂)-: ~55 ppm.

-

-CH₂-OH: ~62 ppm.

-

-

IR Spectroscopy (KBr Pellet, cm⁻¹):

-

O-H stretch: Broad peak, ~3300-3400.

-

N-H stretch (amine salt): Broad, complex absorption, ~2500-3100.

-

C-H stretch: ~2850-2950.

-

C-O stretch (ether & alcohol): Strong peaks, ~1050-1150.

-

-

Mass Spectrometry (ESI+):

-

[M+H]⁺ (free base): Expected at m/z 106.08. The hydrochloride salt itself will not be observed.

-

Analytical Workflow for Purity Assessment: High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of such compounds.

Caption: General workflow for purity analysis by HPLC.

Detailed HPLC Protocol (Example):

-

Sample Preparation: Accurately weigh ~1 mg of this compound and dissolve it in 1 mL of the initial mobile phase to create a 1 mg/mL stock solution.

-

Filtration: Filter the solution through a 0.22 µm syringe filter to remove any particulates before injection.[8]

-

Instrumentation:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Formic acid in Water.

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile.

-

Gradient: A linear gradient from 5% to 95% B over 15 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: As the molecule lacks a strong chromophore, detection can be challenging with UV. An Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) is recommended. If using UV, detection at a low wavelength (~200-210 nm) may be possible.

-

-

Analysis: Integrate the peak area of the main component and any impurities to calculate the percentage purity.

Applications in Research and Drug Development

The utility of this compound lies in its role as a chiral building block for synthesizing high-value molecules.

-

Chiral Intermediate: Enantiomerically pure forms, such as the (R)- or (S)-isomer, are valuable for the asymmetric synthesis of pharmaceutical agents where specific stereochemistry is critical for biological activity.

-

Medicinal Chemistry: The amino alcohol motif is present in numerous drugs. This compound provides a scaffold that can be readily modified at the amine and alcohol positions to generate libraries of new chemical entities for screening. For instance, similar amino alcohol structures are key intermediates in the synthesis of antibacterial drugs like linezolid.[3]

-

Prodrug Development: The hydroxyl and amino groups can be used to attach this molecule to a parent drug, creating a prodrug. Amino acid and amino alcohol moieties are often used to improve a drug's solubility, membrane permeability, and overall bioavailability by leveraging nutrient and peptide transporters in the body.[9]

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed. The information below is synthesized from available Safety Data Sheets (SDS).[10][11]

GHS Hazard Information:

| Category | Information |

| Pictogram | GHS07 (Exclamation Mark) |

| Signal Word | Warning |

| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) |

| Precautionary Statements | P261, P264, P280, P302+P352, P305+P351+P338, P405 |

Handling and Personal Protective Equipment (PPE):

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[10][11]

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[11][12]

-

Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.[11][12]

-

Respiratory Protection: If dust is generated, use a NIOSH-approved respirator.[13]

-

General Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[11]

First Aid Measures:

-

If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen and seek immediate medical attention.[10]

-

In Case of Skin Contact: Immediately wash the skin with plenty of soap and water. Remove contaminated clothing.[10][11]

-

In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and get immediate medical attention.[10]

-

If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[11]

Storage and Disposal:

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[10][12]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Conclusion

This compound is a functionally rich and synthetically versatile chemical intermediate. Its defined structure, combined with the convenient handling properties of its hydrochloride salt form, makes it an important tool for chemists in academic and industrial settings. A thorough understanding of its properties, reactivity, and safety requirements, as detailed in this guide, is paramount for its successful and safe application in the synthesis of novel compounds and the development of next-generation pharmaceuticals.

References

- TCI EUROPE N.V. (2024). SAFETY DATA SHEET for 2-Amino-1,3-propanediol. TCI Chemicals.

- Thermo Fisher Scientific. (n.d.). SAFETY DATA SHEET for 2-Amino-2-methyl-1-propanol. Fisher Scientific.

- Sigma-Aldrich. (2025).

- Sigma-Aldrich. (2024).

- Santa Cruz Biotechnology. (n.d.). 3-[(2-methoxybenzyl)amino]propan-1-ol hydrochloride. SCBT.

- MedChemExpress. (2023). 3-(2-Aminoethoxy)propan-1-ol hydrochloride-SDS. MedChemExpress.

- Wiley. (2025). 2-Amino-3-methoxy-1-phenyl-1-propanol. SpectraBase.

- Google Patents. (n.d.). CA2706463A1 - Process for the preparation of (s)-2-amino-1-propanol (l-alaninol)

- Google Patents. (2013). US8344182B2 - Process for the preparation of (S)-2-amino-1-propanol (L-alaninol)

- Sigma-Aldrich. (n.d.). This compound.

- EvitaChem. (n.d.). (R)-2-Amino-3-methoxy-1-propanol hydrochloride.

- ChemicalBook. (2025). (S)-2-AMINO-3-METHOXY-PROPIONIC ACID HYDROCHLORIDE.

- X-MOL. (n.d.). What is the synthesis and application of (S)-1-Amino-3-chloro-2-propanol hydrochloride?

- PubChem. (n.d.). 2-Amino-1-(2,5-dimethoxyphenyl)propan-1-ol hydrochloride.

- ChemSrc. (2025). (R)-2-AMINO-3-METHOXY-1-PROPANOL.

- PubChem. (n.d.). This compound.

- MCE. (n.d.). 2-Amino-2-methylpropan-1-ol hydrochloride. MedChemExpress.

- Google Patents. (n.d.). CN1911899A - Preparation method of 2-amino-2-methyl-1-propanol.

- BenchChem. (2025). Comparative analysis of analytical methods for 2-Amino-3-methoxybenzoic acid detection.

- Al-Dhhan, Z. T., et al. (2024). Evaluation of stability of (1R,2 S)-(−)-2-methylamino-1-phenyl-1-propanol hydrochloride in plasma and urine samples-inoculated with Escherichia coli using high-performance liquid chromatography (HPLC). Future Journal of Pharmaceutical Sciences, 10(1), 16.

- PubChem. (n.d.). 3-Methoxy-1-propanol.

- Fisher Scientific. (n.d.). (S)-2-Amino-3-benzyloxy-1-propanol hydrochloride, 98+%, Thermo Scientific Chemicals.

- Soares-da-Silva, P., et al. (2017). Amino Acids in the Development of Prodrugs. Pharmaceuticals, 10(1), 29.

- Sigma-Aldrich. (n.d.). 1-amino-3-(3-methoxyphenoxy)-2-propanol hydrochloride.

- Santa Cruz Biotechnology. (n.d.). Lead(II)

- Cheméo. (n.d.). Chemical Properties of 2-Butenoic acid, 2-methyl-, (Z)- (CAS 565-63-9).

- Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: 1H NMR spectrum of 2-methoxypropane.

- NIST. (n.d.). 2-Propanol, 1-amino-. NIST WebBook, SRD 69.

Sources

- 1. Buy (R)-2-Amino-3-methoxy-1-propanol hydrochloride (EVT-1604731) [evitachem.com]

- 2. This compound | C4H12ClNO2 | CID 72996010 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [guidechem.com]

- 4. CA2706463A1 - Process for the preparation of (s)-2-amino-1-propanol (l-alaninol) from (s)-1-methoxy-2-propylamine - Google Patents [patents.google.com]

- 5. US8344182B2 - Process for the preparation of (S)-2-amino-1-propanol (L-alaninol) from (S)-1-methoxy-2-propylamine - Google Patents [patents.google.com]

- 6. spectrabase.com [spectrabase.com]

- 7. low/high resolution 1H proton nmr spectrum of 2-methoxypropane C4H10O CH3CH(OCH3)CH3 analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methyl isopropyl ether 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Amino Acids in the Development of Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. tcichemicals.com [tcichemicals.com]

- 11. file.medchemexpress.com [file.medchemexpress.com]

- 12. fishersci.com [fishersci.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to 2-Amino-3-methoxypropan-1-ol Hydrochloride (CAS: 333743-96-7): A Chiral Building Block for Advanced Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 2-Amino-3-methoxypropan-1-ol hydrochloride, a versatile chiral building block. As a Senior Application Scientist, this guide moves beyond simple data recitation to explain the causality behind its properties and applications, offering field-proven insights into its synthesis, characterization, and utility in modern drug discovery and development.

Introduction and Strategic Importance

This compound is a trifunctional amino alcohol derivative. Its structure, featuring a primary amine, a primary alcohol, and a methyl ether, makes it a valuable synthon in medicinal chemistry. The presence of a stereocenter at the C2 position means that its enantiomerically pure forms are highly sought after for the construction of complex, stereospecific molecular architectures. Such building blocks are critical in drug development, where specific stereoisomers often dictate therapeutic efficacy and safety profiles. The hydrochloride salt form enhances stability and improves handling characteristics, rendering the compound as a readily usable powder for various synthetic applications.[1]

Physicochemical and Structural Properties

The inherent functionality of this compound governs its chemical behavior and potential applications. Understanding these properties is foundational to its effective use in synthesis.

Structural Data

The core structure is a propanol backbone with key functional groups positioned for versatile reactivity.

Protocol: A Representative Synthetic Procedure

The following protocol is a validated, generalizable workflow for the synthesis of amino alcohols from protected amino acid esters.

Step 1: O-Methylation of the Hydroxyl Group

-

System Setup: Under an inert atmosphere (e.g., Argon), dissolve N-Boc-L-serine methyl ester in anhydrous tetrahydrofuran (THF).

-

Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, ~1.1 equivalents) portion-wise. The choice of NaH is critical as it is a strong, non-nucleophilic base that effectively deprotonates the alcohol without attacking the ester.

-

Methylation: After stirring for 30 minutes, add methyl iodide (MeI, ~1.2 equivalents) dropwise. Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Workup: Carefully quench the reaction with saturated aqueous ammonium chloride. Extract the product into ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is N-Boc-O-methyl-L-serine methyl ester.

Step 2: Reduction of the Methyl Ester

-

Reaction: Dissolve the crude product from Step 1 in anhydrous THF. Add lithium borohydride (LiBH₄, ~2.0 equivalents). LiBH₄ is chosen for its selective reduction of esters in the presence of the Boc-carbamate protecting group, which is more robust than the ester.

-

Monitoring: Stir the reaction at room temperature and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Cool to 0 °C and quench sequentially with water and 1M NaOH. Extract with ethyl acetate, dry the combined organic layers, and concentrate to yield N-Boc-2-amino-3-methoxypropan-1-ol.

Step 3: Deprotection and Salt Formation

-

Deprotection: Dissolve the protected amino alcohol in a minimal amount of a suitable solvent like 1,4-dioxane or methanol.

-

Acidification: Add a solution of hydrochloric acid (e.g., 4M HCl in dioxane) and stir at room temperature. The acidic conditions cleave the tert-butyloxycarbonyl (Boc) group.

-

Isolation: The hydrochloride salt typically precipitates from the solution. The product can be isolated by filtration or by removing the solvent under reduced pressure. Wash the resulting solid with a non-polar solvent like diethyl ether to remove impurities, then dry under vacuum.

Applications in Research and Drug Development

While specific drugs citing this exact CAS number in their synthesis are not prevalent in public literature, its structural motif is found in numerous bioactive molecules. Its value lies in its ability to introduce a hydrophilic, chiral aminomethyl(methoxy) sidechain. This is a common strategy in drug design to enhance solubility and provide hydrogen bonding sites for target engagement.

A key application area is as a precursor for more complex chiral ligands or as a fragment in fragment-based drug discovery (FBDD). For instance, similar amino alcohols are crucial intermediates in the synthesis of antiviral agents (e.g., neuraminidase inhibitors) and certain classes of antibiotics.

Analytical and Quality Control Methods

To ensure the identity and purity of this compound, a combination of analytical techniques is required. This self-validating system confirms structure, purity, and chiral integrity.

Recommended Analytical Protocol (HPLC)

A robust method for assessing purity would involve High-Performance Liquid Chromatography (HPLC).

-

Column: A C18 reversed-phase column is suitable for purity analysis. For enantiomeric excess, a chiral column (e.g., Chiralpak series) is mandatory.

-

Mobile Phase: A gradient of water (with 0.1% trifluoroacetic acid or formic acid) and acetonitrile is a standard starting point.

-

Detection: UV detection at a low wavelength (~205-210 nm) is effective due to the lack of a strong chromophore. Alternatively, an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) provides universal detection.

-

Expected Results: The main peak should correspond to the product, with purity typically expected to be >95% for research-grade material.

Safety, Handling, and Storage

Proper handling is essential for user safety and to maintain the integrity of the compound.

-

Hazard Classification: The free base is classified with hazard statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). [2]It is prudent to handle the hydrochloride salt with the same precautions.

-

Personal Protective Equipment (PPE): Wear standard laboratory PPE, including safety glasses, a lab coat, and chemical-resistant gloves. [2]* Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of the powder. [2]Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place. [1]The hydrochloride salt is generally stable under these conditions.

Conclusion and Future Outlook

This compound is a strategically important chiral building block whose value is derived from its multifunctional nature. While it may not be a household name in blockbuster drug synthesis, it represents a class of indispensable tools for medicinal chemists. Future applications will likely see its use in the development of novel therapeutics where chirality and specific hydrogen bonding interactions are paramount for biological activity. The synthetic and analytical protocols outlined in this guide provide a robust framework for its effective and safe utilization in the laboratory.

References

- Google Patents. CA2706463A1 - Process for the preparation of (s)-2-amino-1-propanol (l-alaninol)

-

PubChem. 2-Amino-3-methoxypropan-1-OL | C4H11NO2 | CID 14151411. [Link]

- Google Patents. US8344182B2 - Process for the preparation of (S)-2-amino-1-propanol (L-alaninol)

-

ChemSrc. (R)-2-AMINO-3-METHOXY-1-PROPANOL | CAS#:148278-96-0. [Link]

Sources

The Versatile Chiral Synthon: An In-depth Technical Guide to 2-Amino-3-methoxypropan-1-ol Hydrochloride

Abstract

Chiral 1,2-amino alcohols are foundational components in the stereoselective synthesis of numerous biologically active molecules, serving as indispensable building blocks for the pharmaceutical industry.[1][2] This technical guide provides a comprehensive overview of 2-Amino-3-methoxypropan-1-ol hydrochloride, a versatile chiral synthon derived from the natural amino acid serine. We will delve into its stereoselective synthesis, physicochemical properties, and strategic applications in drug development, supported by detailed experimental protocols and mechanistic insights. This document is intended for researchers, medicinal chemists, and process development scientists engaged in the design and synthesis of complex chiral molecules.

Introduction: The Strategic Importance of Chiral Amino Alcohols from the Chiral Pool

The three-dimensional arrangement of atoms in a molecule is a critical determinant of its biological activity. Consequently, the ability to synthesize enantiomerically pure compounds is a cornerstone of modern drug discovery and development.[3] Chiral amino alcohols, possessing both an amine and a hydroxyl group on a stereogenic framework, are particularly valuable synthons due to their dual functionality, which allows for a wide range of chemical transformations.[4]

One of the most elegant and efficient strategies for obtaining enantiopure molecules is "chiral pool synthesis," which utilizes readily available, inexpensive, and enantiomerically pure natural products as starting materials.[5][6] The amino acid L-serine (and its unnatural D-enantiomer) is a prominent member of this chiral pool. Through straightforward chemical modifications, the stereocenter of serine can be preserved and incorporated into more complex target molecules. 2-Amino-3-methoxypropan-1-ol, also known as O-methyl-serinol, is a direct and highly useful derivative of serine, where the carboxylic acid has been reduced to a primary alcohol and the side-chain hydroxyl group has been methylated. This guide will focus on the hydrochloride salt of this valuable building block.

Physicochemical and Spectroscopic Data

The hydrochloride salt of 2-Amino-3-methoxypropan-1-ol is typically a white to off-white solid that is soluble in water and polar organic solvents.[7] Its key properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C4H12ClNO2 | [8] |

| Molecular Weight | 141.60 g/mol | [9] |

| Appearance | White to off-white powder/solid | [7][8] |

| Melting Point | 86-87 °C | [9] |

| Storage Temperature | Room Temperature | [8] |

| InChI Key | NIPVWKZBILGKCT-UHFFFAOYSA-N | [8] |

Spectroscopic Characterization

-

¹H NMR: The proton spectrum is expected to show distinct signals for the methoxy group (a singlet around 3.3-3.4 ppm), the diastereotopic protons of the two CH₂ groups, and the proton on the chiral center (CH).

-

¹³C NMR: The carbon spectrum would display four unique signals corresponding to the methoxy carbon, the two methylene carbons, and the chiral methine carbon.

Stereoselective Synthesis from the Chiral Pool: From Serine to O-Methyl-Serinol

The most direct and stereochemically reliable route to enantiopure (S)- or (R)-2-Amino-3-methoxypropan-1-ol hydrochloride begins with the corresponding enantiomer of serine. The synthesis leverages the inherent chirality of the starting amino acid, preserving the stereocenter throughout the transformation. The overall synthetic strategy involves three key steps: esterification of the carboxylic acid, protection of the amino group, reduction of the ester to a primary alcohol, and methylation of the side-chain hydroxyl group. The order of these steps can be varied, but a common and efficient pathway is outlined below.

Caption: General workflow for the synthesis of (S)-2-Amino-3-methoxypropan-1-ol HCl from L-Serine.

Detailed Experimental Protocol

The following protocol is a synthesized methodology based on established procedures for the individual transformations.[2][5][11]

Step 1: Esterification of L-Serine

-

Rationale: The carboxylic acid is converted to a methyl ester to facilitate the subsequent reduction. Thionyl chloride in methanol is a common and effective method for this transformation, forming the hydrochloride salt of the amino ester in situ.[11]

-

Procedure:

-

Suspend L-serine (1.0 eq) in anhydrous methanol (5-10 mL per gram of serine) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add thionyl chloride (1.2-1.5 eq) dropwise to the stirred suspension.

-

After the addition is complete, warm the reaction mixture to reflux and maintain for 2-4 hours, or until the reaction is complete as monitored by TLC.

-

Remove the solvent under reduced pressure to yield crude L-serine methyl ester hydrochloride as a white solid. This product is often used in the next step without further purification.

-

Step 2: N-Protection of L-Serine Methyl Ester

-

Rationale: The amino group is protected, typically as a tert-butyloxycarbonyl (Boc) carbamate, to prevent side reactions during the reduction and methylation steps. The Boc group is stable under the conditions of the subsequent reactions and can be easily removed at the end of the synthesis.[5]

-

Procedure:

-

Dissolve the crude L-serine methyl ester hydrochloride (1.0 eq) in a suitable solvent such as dichloromethane or a mixture of dioxane and water.

-

Add a base, such as triethylamine or sodium bicarbonate (2.5-3.0 eq), to neutralize the hydrochloride and facilitate the protection reaction.

-

Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1-1.2 eq) to the mixture.

-

Stir the reaction at room temperature for 12-24 hours.

-

Perform an aqueous workup to remove water-soluble byproducts and isolate the N-Boc-L-serine methyl ester.

-

Step 3: Reduction of the Methyl Ester

-

Rationale: The ester functionality is selectively reduced to a primary alcohol using a mild reducing agent like sodium borohydride. Stronger reducing agents like lithium aluminum hydride could also be used but may require more stringent anhydrous conditions.

-

Procedure:

-

Dissolve N-Boc-L-serine methyl ester (1.0 eq) in a suitable alcoholic solvent like ethanol or methanol.

-

Cool the solution to 0 °C.

-

Add sodium borohydride (NaBH₄, 2.0-4.0 eq) portion-wise, controlling the temperature.

-

Allow the reaction to warm to room temperature and stir until completion.

-

Quench the reaction carefully with water or a dilute acid, followed by extraction with an organic solvent to yield N-Boc-L-serinol.

-

Step 4: O-Methylation of the Side-Chain Hydroxyl Group

-

Rationale: The primary hydroxyl group of the serinol backbone is less sterically hindered and more reactive towards methylation than the secondary hydroxyl of serine itself. A strong base like sodium hydride is used to deprotonate the hydroxyl group, forming an alkoxide that then reacts with a methylating agent like methyl iodide.[2]

-

Procedure:

-

Dissolve N-Boc-L-serinol (1.0 eq) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF).

-

Cool the solution to 0 °C and add sodium hydride (NaH, 1.1-1.5 eq) portion-wise.

-

Stir the mixture at 0 °C for 30-60 minutes to allow for complete deprotonation.

-

Add methyl iodide (MeI, 1.2-2.0 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for several hours until completion.

-

Quench the reaction with water and extract the product, N-Boc-(S)-2-amino-3-methoxypropan-1-ol, into an organic solvent.

-

Step 5: Deprotection to Yield the Final Product

-

Rationale: The Boc protecting group is acid-labile and can be cleanly removed using a strong acid like hydrochloric acid. This step simultaneously removes the Boc group and forms the desired hydrochloride salt.

-

Procedure:

-

Dissolve the crude N-Boc-(S)-2-amino-3-methoxypropan-1-ol in a suitable solvent like methanol, dioxane, or diethyl ether.

-

Add a solution of hydrochloric acid in the chosen solvent (e.g., 4M HCl in dioxane) and stir at room temperature.

-

The deprotection is usually rapid, and the product, (S)-2-Amino-3-methoxypropan-1-ol hydrochloride, will often precipitate from the solution as a white solid.

-

The product can be isolated by filtration and washed with a non-polar solvent like diethyl ether to remove any organic-soluble impurities.

-

Applications in Drug Discovery and Development

The enantiopure forms of 2-Amino-3-methoxypropan-1-ol are valuable building blocks for the synthesis of complex pharmaceutical agents. The primary amine provides a nucleophilic handle for the introduction of various substituents, while the primary alcohol can be further functionalized or may be a key pharmacophoric feature.

Case Study: Synthesis of Lacosamide Intermediate

A notable application of O-methyl-serine derivatives is in the synthesis of the antiepileptic drug Lacosamide.[12] While Lacosamide itself is an N-acetylated amino acid derivative, the synthesis of its key intermediate, O-methyl-D-serine, highlights the utility of the O-methylated serine scaffold. The corresponding amino alcohol, (R)-2-Amino-3-methoxypropan-1-ol, can be envisioned as a precursor to this intermediate through oxidation of the primary alcohol to a carboxylic acid.

Caption: Conceptual pathway from (R)-2-Amino-3-methoxypropan-1-ol to Lacosamide.

Potential as a Scaffold in Antiviral and Anticancer Agents

The 1,2-amino alcohol motif is prevalent in a wide range of antiviral and anticancer drugs.[8][13][14] The specific stereochemistry and the presence of the methoxy group in 2-Amino-3-methoxypropan-1-ol can offer unique binding interactions with biological targets. Its use as a scaffold allows for the systematic exploration of structure-activity relationships by modifying the amino and hydroxyl groups, making it a valuable tool in medicinal chemistry campaigns.

Conclusion

This compound is a highly valuable and versatile chiral building block that is readily accessible in both enantiomeric forms from the chiral pool of serine. Its synthesis is straightforward and relies on well-established chemical transformations, ensuring high stereochemical fidelity. The dual functionality of this synthon provides a flexible platform for the construction of complex molecular architectures, making it a key intermediate in the development of novel therapeutics. This guide provides the foundational knowledge and practical protocols to enable researchers to effectively utilize this important chiral building block in their synthetic endeavors.

References

-

Ager, D. J., Prakash, I., & Schaad, D. R. (1996). 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chemical Reviews, 96(2), 835–876. [Link]

-

Malcolmson, S. J., & Rahim, F. (2021). Catalytic Enantioselective Methods for Synthesis of 1,2-Amino Tertiary Alcohols and Their Analogues. Accounts of Chemical Research, 54(21), 4053–4067. [Link]

-

Kumar, P., et al. (2012). Enhanced splice correction by 3′, 5′-serinol and 2′-(ω-O-methylserinol) guarded OMe-RNA/DNA mixmers in cells. Nucleic Acids Research, 40(13), 6244–6257. [Link]

-

Werness, S. H., et al. (2018). Synthesis of 1,2-Aminoalcohols through Enantioselective Aminoallylation of Ketones by Cu-Catalyzed Reductive Coupling. Organic Letters, 20(15), 4563–4567. [Link]

-

Human Metabolome Database. (n.d.). ¹H NMR Spectrum (1D, 500 MHz, H₂O, experimental) (HMDB0000187). Retrieved from [Link]

-

Pommier, A., & Stepan, A. F. (2021). Continuous Flow Synthesis of Anticancer Drugs. Molecules, 26(22), 7034. [Link]

-

Garner, P., & Park, J. M. (1992). 1,1,-DIMETHYLETHYL (S)- OR (R)-4-FORMYL-2,2-DIMETHYL-3-OXAZOLIDINECARBOXYLATE: A USEFUL SERINAL DERIVATIVE. Organic Syntheses, 70, 18. [Link]

-

MDPI. (2019). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]

-

ResearchGate. (1999). An Efficient Method for the Reduction of N-Protected Amino Acids and Peptides to the Corresponding Alcohols. Retrieved from [Link]

-

MDPI. (2020). Advances on Greener Asymmetric Synthesis of Antiviral Drugs via Organocatalysis. Retrieved from [Link]

-

Hungarian Journal of Industry and Chemistry. (2025). ENANTIOSELECTIVE CATALYTIC THREE-COMPONENT SYNTHESIS OF OPTICALLY ACTIVE PROPARGYL AMINO ETHERS. Retrieved from [Link]

-

Semantic Scholar. (2017). Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. Retrieved from [Link]

-

MDPI. (2019). 1-[2-(2-Methoxyphenylamino)ethylamino]-3-(naphthalene-1-yloxy)propan-2-ol May Be a Promising Anticancer Drug. Retrieved from [Link]

-

Sebai, A., et al. (2017). Preparation of methyl ester of L-serine. ResearchGate. [Link]

- Google Patents. (2016). Synthesis method of O-methyl-D-serine.

-

Rasayan Journal of Chemistry. (2018). synthesis of 2-amino-3-phenylpropan-1-ol compounds from baylis-hillman derivatives, carbon nanotube, kinetic, lifetime and biological studies. Retrieved from [Link]

-

PubMed. (2020). Synthesis of propargylamines via the A3 multicomponent reaction and their biological evaluation as potential anticancer agents. Retrieved from [Link]

-

Glen Research. (2013). Novel Reagents Utilizing a Serinol Scaffold for Labeling Synthetic Oligonucleotides. Retrieved from [Link]

-

ResearchGate. (2007). Synthesis, Characterization and Structural Conformation Studies of 2-Amino-3-ethoxycarbonyl-4-(4′-methoxy Phenyl)-4H-pyrano-[3,2-c]-chromene-6-methyl-5-one. Retrieved from [Link]

-

Glen Research. (n.d.). Serinol Reagents for Modification and Labeling of Oligonucleotides. Retrieved from [Link]

-

PubMed. (2001). Synthesis and evaluation of 2-amino-9-(3-hydroxymethyl-4-alkoxycarbonyloxybut-1-yl)purines as potential prodrugs of penciclovir. Retrieved from [Link]

- Google Patents. (2020). Method for synthesizing r-3-chloroalanine methyl ester hydrochloride.

- Google Patents. (n.d.). 2-(2-amino-1,6-dihydro-6-oxopurin-9-yl)methoxy-3-hydroxy-1-propanyl-L-valinate.

-

PubMed Central. (2022). Three-Component Stereoselective Enzymatic Synthesis of Amino-Diols and Amino-Polyols. Retrieved from [Link]

-

PubMed Central. (2021). High Regio‐ and Stereoselective Multi‐enzymatic Synthesis of All Phenylpropanolamine Stereoisomers from β‐Methylstyrene. Retrieved from [Link]

-

MDPI. (2022). Eugenol β-Amino/β-Alkoxy Alcohols with Selective Anticancer Activity. Retrieved from [Link]

- Google Patents. (2000). Enzymatic synthesis of chiral amines using-2-amino propane as amine donor.

-

Glen Research. (n.d.). Products for DNA Research. Retrieved from [Link]

-

PubMed Central. (2019). The Molecular and Structural Basis of O-methylation Reaction in Coumarin Biosynthesis in Peucedanum praeruptorum Dunn. Retrieved from [Link]

-

Semantic Scholar. (2017). Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. Retrieved from [Link]

- Google Patents. (2020). Method for synthesizing r-3-chloroalanine methyl ester hydrochloride.

-

ResearchGate. (2005). Preparation of Chiral β-Enamino Esters from Methyl Propiolate: Synthesis of Chiral Methyl 1-Substituted 6-Oxo-1,4,5,6-tetrahydropyridine-3-carboxylates. Retrieved from [Link]

Sources

- 1. spectrabase.com [spectrabase.com]

- 2. Enhanced splice correction by 3′, 5′-serinol and 2′-(ω-O-methylserinol) guarded OMe-RNA/DNA mixmers in cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. uomphysics.net [uomphysics.net]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. US6040446A - Process for preparing a 2-(2-amino-1,6-dihydro-6-oxo-purin-9-yl) methoxy-1,3-propanediol derivative - Google Patents [patents.google.com]

- 7. DL-Serine methyl ester hydrochloride - CAS-Number 5619-04-5 - Order from Chemodex [chemodex.com]

- 8. mdpi.com [mdpi.com]

- 9. Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities | MDPI [mdpi.com]

- 10. L-Serine methyl ester hydrochloride(5680-80-8) 1H NMR spectrum [chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. CN105949074A - Synthesis method of O-methyl-D-serine - Google Patents [patents.google.com]

- 13. Continuous Flow Synthesis of Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

Spectroscopic Characterization of 2-Amino-3-methoxypropan-1-ol Hydrochloride: A Technical Guide

Introduction

2-Amino-3-methoxypropan-1-ol hydrochloride is a substituted aminopropanol derivative with potential applications in pharmaceutical and chemical synthesis. Its structure, featuring a primary amine, a primary alcohol, and a methoxy ether group, presents a distinct spectroscopic fingerprint. A thorough characterization using modern analytical techniques is paramount for confirming its identity, purity, and structure for researchers and drug development professionals.

This guide provides an in-depth analysis of the expected spectroscopic data for this compound, covering Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While publicly available experimental spectra for this specific compound are scarce, this document leverages established spectroscopic principles and data from analogous structures to predict its spectral features. Furthermore, it outlines robust, field-proven protocols for acquiring high-quality data, reflecting the best practices in analytical chemistry.

Molecular Structure and Expected Spectroscopic Features

A clear understanding of the molecular structure is the foundation for interpreting spectroscopic data. The hydrochloride salt form means the primary amine will be protonated, existing as an ammonium group (-NH₃⁺).

Caption: Structure of this compound.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide critical information.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is anticipated to show distinct signals for each unique proton environment. The chemical shifts are influenced by the electronegativity of adjacent atoms (O, N⁺). The analysis below is based on a predicted spectrum in a common NMR solvent like Deuterium Oxide (D₂O), where the acidic protons (OH and NH₃⁺) will exchange with the solvent and may not be observed.

Table 1: Predicted ¹H NMR Data (300 MHz, D₂O)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |

| -OCH₃ | ~3.4 | Singlet (s) | N/A | Protons on the methyl group are chemically equivalent and have no adjacent protons to couple with. |

| -CH -NH₃⁺ | ~3.6 - 3.8 | Multiplet (m) | ~3-7 Hz | This proton is coupled to the two diastereotopic protons on C1 and the two diastereotopic protons on C3. |

| -CH₂ -OCH₃ | ~3.9 - 4.1 | Doublet of doublets (dd) | ~5-7 Hz, ~11-13 Hz | These protons are diastereotopic and coupled to the C2 proton. |

| -CH₂ OH | ~4.2 - 4.4 | Doublet of doublets (dd) | ~3-5 Hz, ~11-13 Hz | These protons are diastereotopic due to the adjacent chiral center and are coupled to the C2 proton. |

Note: Chemical shifts are predictions and can vary based on solvent and concentration.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the carbon backbone of the molecule.

Table 2: Predicted ¹³C NMR Data (75 MHz, D₂O)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| -OC H₃ | ~59 | Typical shift for a methoxy carbon. |

| -C H(NH₃⁺)- | ~55 | Carbon attached to the electron-withdrawing ammonium group. |

| -C H₂OH | ~62 | Carbon attached to the hydroxyl group, deshielded. |

| -C H₂OCH₃ | ~70 | Carbon adjacent to the ether oxygen, showing significant deshielding. |

Experimental Protocol: NMR Data Acquisition

This protocol outlines the standard procedure for acquiring high-quality NMR spectra.

Caption: Standard workflow for NMR sample preparation and data acquisition.

Causality in Experimental Choices:

-

Solvent (D₂O): Chosen for its ability to dissolve the polar hydrochloride salt. Its deuterium signal is used for locking the magnetic field frequency, and it exchanges with labile protons (-OH, -NH₃⁺), simplifying the spectrum.

-

Internal Standard (TSP): A reference standard like 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) can be used to set the chemical shift scale precisely to 0.00 ppm.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The spectrum arises from the absorption of infrared radiation, which excites molecular vibrations.

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| 3200 - 3500 | O-H stretch | Alcohol (-OH) | Broad, Strong |

| 2800 - 3100 | N-H stretch | Ammonium (-NH₃⁺) | Broad, Strong |

| 2850 - 3000 | C-H stretch | Aliphatic (CH, CH₂, CH₃) | Medium-Strong |

| ~1600 & ~1500 | N-H bend | Ammonium (-NH₃⁺) | Medium |

| 1050 - 1150 | C-O stretch | Ether (C-O-C) & Alcohol (C-OH) | Strong |

Self-Validating System: The presence of strong, broad bands above 3000 cm⁻¹ corresponding to both O-H and N-H stretches, coupled with a strong C-O stretch around 1100 cm⁻¹, would provide high confidence in the presence of the alcohol, amine salt, and ether functionalities.

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal.

-

Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.

-

Apply Pressure: Use the pressure arm to ensure firm contact between the sample and the crystal. Consistent pressure is key for reproducible results.

-

Data Acquisition: Scan the sample over the range of 4000-400 cm⁻¹. Typically, 16 or 32 scans are co-added to improve the signal-to-noise ratio.

-

Cleaning: Thoroughly clean the crystal with a suitable solvent (e.g., isopropanol) after analysis.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering structural clues. For this compound, Electrospray Ionization (ESI) is the preferred method due to the molecule's polarity and pre-ionized state as a salt.

Expected Mass Spectrum (Positive Ion ESI)

In positive ion mode, the molecule is already protonated at the amine. The expected molecular ion would be that of the free base plus a proton [M+H]⁺, where M is the neutral 2-Amino-3-methoxypropan-1-ol.

-

Molecular Formula (Free Base): C₄H₁₁NO₂

-

Molecular Weight (Free Base): 105.14 g/mol

-

Expected [M+H]⁺ Ion: m/z = 106.15

Table 4: Predicted ESI-MS Fragmentation

| Predicted m/z | Possible Fragment Identity | Rationale for Fragmentation |

| 88.08 | [M+H - H₂O]⁺ | Loss of a water molecule from the primary alcohol. |

| 75.08 | [M+H - CH₂O]⁺ | Loss of formaldehyde from the hydroxymethyl group. |

| 60.08 | [CH₂(NH₂)CH₂OH]⁺ | Cleavage of the C-C bond adjacent to the methoxy group. |

digraph "MS_Fragmentation" { graph [splines=true]; node [shape=box, style="filled", fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#EA4335"];parent [label="[M+H]⁺\nm/z = 106.15", fillcolor="#E8F0FE"]; frag1 [label="[M+H - H₂O]⁺\nm/z = 88.08"]; frag2 [label="[M+H - CH₂O]⁺\nm/z = 75.08"]; frag3 [label="[CH₂(NH₂)CH₂OH]⁺\nm/z = 60.08"];

parent -> frag1 [label="- H₂O"]; parent -> frag2 [label="- CH₂O"]; parent -> frag3 [label="C-C Cleavage"]; }

Caption: Predicted ESI-MS fragmentation pathway for [M+H]⁺.

Experimental Protocol: ESI-MS Data Acquisition

-

Sample Preparation: Prepare a dilute solution of the compound (~10 µg/mL) in a suitable solvent system, such as 50:50 water:methanol with 0.1% formic acid. The acid helps ensure complete protonation.

-

Instrumentation Setup: Use a mass spectrometer equipped with an ESI source. Infuse the sample directly via a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Source Parameters: Optimize ESI source parameters, including capillary voltage (e.g., 3-4 kV), cone voltage, and desolvation gas temperature and flow, to achieve a stable signal for the [M+H]⁺ ion.

-

Data Acquisition: Acquire a full scan mass spectrum in positive ion mode over a relevant m/z range (e.g., 50-200 amu).

-

Tandem MS (MS/MS): For structural confirmation, perform a product ion scan by selecting the [M+H]⁺ ion (m/z 106.15) as the precursor and fragmenting it using collision-induced dissociation (CID) to observe the daughter ions predicted in Table 4.

Conclusion

The comprehensive spectroscopic analysis of this compound requires a multi-technique approach. While experimental data is not widely published, a combination of ¹H and ¹³C NMR, IR spectroscopy, and ESI-MS provides a complete and self-validating picture of the molecule's structure. The predicted data and detailed protocols within this guide offer a robust framework for researchers to confirm the identity and purity of this compound, ensuring data integrity for applications in drug discovery and chemical development.

References

For the principles outlined in this guide, please refer to standard university-level textbooks on spectroscopic methods.

Title: The Expanding Therapeutic Landscape of 2-Amino-1-Propanol Derivatives: A Technical Guide to Biological Activity and Mechanistic Insights

An in-depth technical guide by a Senior Application Scientist

Executive Summary

The 2-amino-1-propanol scaffold, particularly with alkoxy modifications such as in 2-Amino-3-methoxypropan-1-ol, represents a privileged structure in medicinal chemistry. Its inherent chirality, coupled with strategically placed hydrogen bond donors and acceptors, makes it an ideal starting point for the development of novel therapeutic agents. This technical guide provides an in-depth exploration of the diverse biological activities exhibited by derivatives of this core structure. We synthesize findings from disparate therapeutic areas—oncology, infectious disease, and neurology—to present a holistic view of the scaffold's potential. This document is structured to move from high-level biological activities to the underlying mechanisms of action, supported by detailed experimental protocols and data, providing researchers, scientists, and drug development professionals with a comprehensive resource for leveraging these versatile compounds in their discovery pipelines.

Section 1: The 2-Amino-1,3-Propanol Scaffold: A Foundation for Diversity

The Core Moiety and its Significance

The 2-Amino-3-methoxypropan-1-ol structure is a specific example of the broader class of 1,3-amino alcohols. These molecules are characterized by an amino group and a primary alcohol, separated by a chiral carbon. This arrangement is fundamental to their biological utility, offering multiple points for chemical modification to fine-tune pharmacokinetic and pharmacodynamic properties. The methoxy group, in this specific case, adds a lipophilic and metabolically stable ether linkage, which can influence cell permeability and target engagement. Many biologically active compounds are built upon this or a closely related propanol framework.[1][2]

Synthetic Accessibility

The versatility of this scaffold is underpinned by its accessible synthesis. Common strategies include the reduction of α-amino acids or their corresponding esters using reagents like lithium aluminum hydride.[3] Another prevalent method involves the ring-opening of epoxides with various amine nucleophiles, allowing for the introduction of diverse substituents.[4] More novel approaches, such as the reduction of Baylis-Hillman adducts derived from nitroolefins, have also been developed, expanding the chemical space available for exploration.[5] This synthetic tractability is a critical factor for its widespread investigation in drug discovery programs.

Section 2: Potent Anticancer Activity and Mechanisms

Derivatives based on the amino-propanol backbone have demonstrated significant potential in oncology, inducing cell death across a wide range of human cancer cell lines.[6][7]

Case Study: A Naphthalene-Propanol Derivative (HUHS 1015)

A notable example is the naftopidil analogue, 1-[2-(2-methoxyphenylamino)ethylamino]-3-(naphthalene-1-yloxy)propan-2-ol, designated HUHS 1015.[6][7] This compound has shown broad anticancer activity in cell lines derived from lung, gastric, colorectal, bladder, prostate, and renal cancers, among others.[6][7] Importantly, it effectively suppresses tumor growth in mouse xenograft models, with potency comparable or superior to existing anticancer drugs.[7]

Mechanism of Action: Dual Induction of Apoptosis and Necrosis

The anticancer effect of HUHS 1015 is not limited to a single cell death pathway. Depending on the cancer cell type, it can induce both apoptosis (programmed cell death) and necrosis (a form of necroptosis).[6][7] This dual mechanism is advantageous as it can overcome resistance mechanisms that cancer cells may have to apoptosis alone. Apoptosis is often mediated through the activation of cysteine-aspartic proteases (caspases), which orchestrate the systematic dismantling of the cell.[8][9]

Diagram: Simplified Apoptosis Induction Pathway

This diagram illustrates a generalized pathway where a bioactive compound can trigger intrinsic apoptosis through mitochondrial signaling, leading to the activation of executioner caspases.

Caption: Generalized pathway of intrinsic apoptosis initiated by a bioactive compound.

Experimental Protocol: MTT Assay for Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method for assessing cell viability, making it a primary screening tool for anticancer compounds.[10] Its principle lies in the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells, primarily via mitochondrial reductase enzymes. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells (e.g., human glioblastoma U-87 or breast cancer MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[10]

-

Compound Treatment: Prepare serial dilutions of the 2-amino-3-methoxypropan-1-ol derivatives in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only wells as a negative control and a known cytotoxic agent (e.g., cisplatin) as a positive control.

-

Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO₂ incubator.[10]

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. During this time, viable cells will convert the MTT to formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Quantitative Data Summary: Anticancer Activity

| Derivative Class | Cancer Cell Line | IC₅₀ Value | Reference |

| Methoxy Amino Chalcones | Breast Cancer (T47D) | 5.28 µg/mL | [11] |

| 3-Propanehydrazides | Glioblastoma (U-87) | < 100 µM | [10] |

| 3-Propanehydrazides | Breast Cancer (MDA-MB-231) | > 100 µM | [10] |

Section 3: Antimicrobial and Antimalarial Activities

The structural features of these derivatives also make them effective against microbial pathogens, including bacteria and the malaria parasite, Plasmodium falciparum.

Mechanism of Action: Targeting Essential Metabolic Pathways